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Get Quote

Mechanism of Action and Signaling Pathways

Vorolanib acts as a multi-kinase inhibitor, primarily blocking VEGF and PDGF signaling pathways crucial

for tumor angiogenesis and growth.
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Vorolanib inhibits receptor activation and downstream pro-angiogenic cellular responses.

Preclinical Profile and Experimental Data

Kinase Inhibition Profile Vorolanib shows high potency and selectivity. The table below compares its half-

maximal inhibitory concentration (IC₅₀) with sunitinib for key kinase targets [1].
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Kinase Target Vorolanib IC₅₀ (nM) Sunitinib IC₅₀ (nM)

KDR (VEGFR2) 1.12 17.25

PDGFRβ 0.13 0.13

FLT3 0.63 2.93

C-Kit 0.14 1.22

RET 74.1 177

AMPKα1 352.2 398.9

Key Preclinical Experimental Protocols

In Vitro Kinase Binding Assays: Conducted using KINOMEscan platform with 38 human

recombinant kinases. IC₅₀ values determined from in vitro competition binding assays [1].
Cell Proliferation and Tube Formation:

VEGF-Induced HUVEC Proliferation: Primary Human Umbilical Vein Endothelial Cells
(HUVECs) induced with VEGF₁₆₅. Vorolanib inhibited with IC₅₀ of 92.37 nM [1].

HUVEC Tube Formation Assay: VEGF-induced HUVECs cultured on Matrigel, vorolanib
inhibited tube formation at 50 and 100 nM, comparable to sunitinib [1].

In Vivo Efficacy: Tested in mouse xenograft models (MV-4-11, A549, 786-O, HT-29, BxPC-3, A375).
Vorolanib inhibited tumor growth dose-dependently, achieving complete regression in MV-4-11 model

[1].

Clinical Development and Trials

Vorolanib has been evaluated across multiple phases, both as monotherapy and in combination with other

agents.

Clinical Pharmacokinetics A first-in-human phase I dose-escalation study established 400 mg once daily as

the recommended monotherapy dose. The drug has a short half-life (~5-6.5 hours) and showed no

accumulation after 21 days of daily dosing [2].

Summary of Key Clinical Trials
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Phase Regimen
Patient
Population

Key Efficacy
Findings

Key Safety Findings

Phase I [2] Vorolanib

monotherapy

Advanced solid

tumors (n=52)

1 CR, 1 PR,

25 SD

Most common TRAEs:

fatigue (29%), nausea
(23%), diarrhea (21%).

Most common G3 AE:
proteinuria (4%).

Phase Ib [3] Vorolanib +
Pembrolizumab or

Nivolumab

Advanced solid
tumors (n=16)

2 confirmed
PRs (rectal

SCC, SCLC);
2 SD

Most common TRAEs:
lymphopenia, leukopenia,

fatigue, ALT elevation.
DLTs at 400 mg. RP2D:

300 mg.

Phase III
(CONCEPT)
[1] [4]

Vorolanib +

Everolimus vs
Everolimus

Advanced

RCC, post-anti-
VEGF (n=399)

PFS: 10.0 mo

vs 6.4 mo;
Improved

ORR

Manageable safety profile;

combination tolerable with
dose adjustments.

Ophthalmic Application Vorolanib is under investigation for wet age-related macular degeneration

(wAMD) and diabetic macular edema (DME) as EYP-1901, a sustained-release intravitreal insert [5] [6].

Phase 2 DAVIO 2 trial (wAMD): Previously treated patients showed 85% reduction in treatment
burden, with two-thirds not requiring supplemental anti-VEGF injection for 6 months [6].

Phase 2 VERONA trial (DME): 73% of patients receiving high-dose EYP-1901 were supplemental
injection-free at 6 months versus 50% in aflibercept control group [6].

Key Differentiators and Future Directions

Improved Safety Design: Shorter half-life and limited tissue accumulation potentially reduce off-
target toxicities and enable continuous dosing without treatment holidays [1] [2].

Multi-Target Inhibition: Simultaneously targets VEGFR, PDGFR, and CSF1R, combining anti-
angiogenic activity with potential modulation of tumor-associated macrophages to overcome

immunotherapy resistance [3] [5].
Versatile Formulations: Explored as oral therapy for oncology and sustained-release intravitreal

insert for ophthalmology, demonstrating wide therapeutic applicability [6] [7].
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Future research will focus on validating efficacy in ongoing Phase 3 trials for wAMD/DME and exploring

combination strategies in oncology [6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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